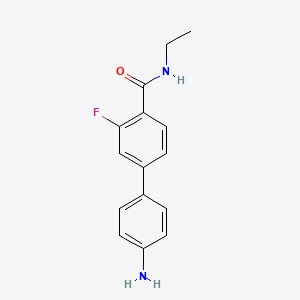

4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide is an organic compound that features a benzamide core with an amino group at the para position, an ethyl group attached to the nitrogen, and a fluorine atom on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide typically involves a multi-step process:

Nitration and Reduction: The starting material, 4-nitrofluorobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, yielding 4-aminofluorobenzene.

Amidation: The 4-aminofluorobenzene is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with various functional groups.

科学研究应用

Medicinal Chemistry

4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide has been studied for its potential therapeutic properties , particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that this compound may interact with specific enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines, likely due to its ability to bind to receptors involved in cell signaling pathways related to cancer progression.

Drug Development

The compound serves as a valuable lead compound for drug development. Its structural features allow for modifications that can enhance its pharmacological profile. Studies often focus on:

- Structure-Activity Relationship (SAR) : Investigating how changes in the chemical structure affect biological activity.

- Binding Affinity Studies : Assessing how well the compound interacts with target proteins or enzymes, which is crucial for developing effective therapeutics.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, showcasing the importance of SAR in drug design.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Parent Compound | 15.0 | MCF-7 (Breast Cancer) |

| Derivative A | 5.2 | MCF-7 |

| Derivative B | 3.8 | HeLa (Cervical Cancer) |

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound using an animal model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling when treated with this compound, indicating its potential as an anti-inflammatory agent.

作用机制

The mechanism of action of 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

4-Aminophenylacetic acid: Used as a non-translocated competitive inhibitor in biological studies.

4-Aminophenyl disulfide: Employed as a crosslinking agent in polymerization reactions.

2-(4-Aminophenyl)benzothiazole derivatives: Known for their antimicrobial activity.

Uniqueness: 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide is unique due to the presence of both an ethyl group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

生物活性

4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide, an organic compound with the molecular formula C₁₅H₁₅FN₂O and a molecular weight of 258.29 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound features a fluorobenzamide structure characterized by the presence of an ethyl group and an amino group on the aromatic ring. Its structure allows for interactions with various biological targets, particularly in the context of drug development.

Synthesis Methods

Several synthesis methods for this compound have been documented, including:

- Substitution Reactions : Utilizing nucleophiles to modify the compound's structure.

- Reduction Reactions : Converting ketones or aldehydes into amine derivatives.

- Oxidation Reactions : Producing aldehydes or ketones from alcohols.

These methods are significant for enhancing the biological activity of the compound or synthesizing related derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that modifications to its structure can significantly impact its binding affinity to various receptors involved in hormonal signaling and cancer pathways.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| NB4 | 0.94 | Excellent anti-leukemic activity |

| HL60 | 1.62 | Effective against leukemia |

| MCF7 | 29.3 | Moderate activity against breast cancer |

| HCT116 | 18.8 | Notable activity against colon cancer |

These findings suggest that this compound exhibits potent cytotoxicity, particularly against leukemia cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Leukemia Cell Lines : A study highlighted that analogues of benzamide derivatives, including compounds similar to this compound, exhibited significant activity against leukemia cell lines (IC50 values ranging from 0.94 µM to 4.23 µM). The underlying mechanisms did not involve tubulin polymerization or Src inhibition, suggesting alternative pathways for cytotoxicity .

- Histone Deacetylase Inhibition : Related compounds have shown promise as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. For instance, N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide demonstrated selectivity against HDACs with IC50 values below 100 nM, indicating a potential pathway for developing bifunctional HDAC inhibitors .

- Comparative Analysis with Similar Compounds : The biological activity of this compound was compared with structurally similar compounds to evaluate variations in efficacy and mechanisms of action. This comparative analysis underscored the unique properties of this compound that could be exploited for therapeutic applications .

属性

IUPAC Name |

4-(4-aminophenyl)-N-ethyl-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-2-18-15(19)13-8-5-11(9-14(13)16)10-3-6-12(17)7-4-10/h3-9H,2,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOKONOWFBQQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718357 |

Source

|

| Record name | 4'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-14-8 |

Source

|

| Record name | 4'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。